molecular formula C10H20N2S2 B14318283 1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl- CAS No. 108168-04-3

1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl-

Cat. No.: B14318283
CAS No.: 108168-04-3
M. Wt: 232.4 g/mol
InChI Key: SCCJHFWTISJCQT-UHFFFAOYSA-N
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Description

1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl- is a heterocyclic compound that features a unique structure combining imidazole and dithiazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of imidazole derivatives with dithiazepine precursors in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazo[2,1-d][1,2,5]thiadiazepine: Similar structure but with different substituents.

    1H-Imidazo[2,1-d][1,2,5]thiadiazole: Contains a thiadiazole ring instead of dithiazepine.

    1H-Imidazo[2,1-d][1,2,5]oxazepine: Features an oxazepine ring instead of dithiazepine.

Uniqueness

1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl- is unique due to its specific combination of imidazole and dithiazepine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

108168-04-3

Molecular Formula

C10H20N2S2

Molecular Weight

232.4 g/mol

IUPAC Name

6,6,9,9-tetramethyl-2,3,5,9a-tetrahydro-1H-imidazo[2,1-d][1,2,5]dithiazepine

InChI

InChI=1S/C10H20N2S2/c1-9(2)7-12-6-5-11-8(12)10(3,4)14-13-9/h8,11H,5-7H2,1-4H3

InChI Key

SCCJHFWTISJCQT-UHFFFAOYSA-N

Canonical SMILES

CC1(CN2CCNC2C(SS1)(C)C)C

Origin of Product

United States

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